molecular formula C13H12N2O4 B14873260 2-(1,3-Benzodioxol-5-ylhydrazinylidene)cyclohexane-1,3-dione

2-(1,3-Benzodioxol-5-ylhydrazinylidene)cyclohexane-1,3-dione

Cat. No.: B14873260
M. Wt: 260.24 g/mol
InChI Key: VFALPDQMHJTDFY-UHFFFAOYSA-N
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Description

2-(2-(benzo[d][1,3]dioxol-5-yl)hydrazono)cyclohexane-1,3-dione is an organic compound that features a benzo[d][1,3]dioxole moiety linked to a cyclohexane-1,3-dione structure through a hydrazone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(benzo[d][1,3]dioxol-5-yl)hydrazono)cyclohexane-1,3-dione typically involves the reaction of benzo[d][1,3]dioxol-5-yl hydrazine with cyclohexane-1,3-dione under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction. The product is then isolated by filtration and purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-(2-(benzo[d][1,3]dioxol-5-yl)hydrazono)cyclohexane-1,3-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazone derivatives.

    Substitution: The hydrazone linkage can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the hydrazone group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in basic medium.

    Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in ether.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Corresponding oxides of the benzo[d][1,3]dioxole moiety.

    Reduction: Reduced hydrazone derivatives.

    Substitution: Substituted hydrazone derivatives with various functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(2-(benzo[d][1,3]dioxol-5-yl)hydrazono)cyclohexane-1,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazone linkage allows the compound to form stable complexes with metal ions or proteins, potentially inhibiting their activity. The benzo[d][1,3]dioxole moiety may also contribute to the compound’s biological activity by interacting with hydrophobic pockets in target proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-(benzo[d][1,3]dioxol-5-yl)hydrazono)cyclohexane-1,3-dione is unique due to its hydrazone linkage, which imparts distinct chemical reactivity and biological activity. The combination of the benzo[d][1,3]dioxole moiety with the cyclohexane-1,3-dione structure also provides a unique scaffold for further chemical modifications and applications.

Properties

Molecular Formula

C13H12N2O4

Molecular Weight

260.24 g/mol

IUPAC Name

2-(1,3-benzodioxol-5-yldiazenyl)-3-hydroxycyclohex-2-en-1-one

InChI

InChI=1S/C13H12N2O4/c16-9-2-1-3-10(17)13(9)15-14-8-4-5-11-12(6-8)19-7-18-11/h4-6,16H,1-3,7H2

InChI Key

VFALPDQMHJTDFY-UHFFFAOYSA-N

Canonical SMILES

C1CC(=C(C(=O)C1)N=NC2=CC3=C(C=C2)OCO3)O

Origin of Product

United States

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